molecular formula C25H28N2O4 B4163239 Ethyl 7-[4-(dimethylamino)phenyl]-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 7-[4-(dimethylamino)phenyl]-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4163239
M. Wt: 420.5 g/mol
InChI Key: OMGVMLPELGFZNJ-UHFFFAOYSA-N
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Description

Ethyl 7-[4-(dimethylamino)phenyl]-4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a furan ring, and a dimethylamino phenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-[4-(dimethylamino)phenyl]-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications to introduce the furan ring and the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-[4-(dimethylamino)phenyl]-4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the phenyl or furan rings.

Scientific Research Applications

Ethyl 7-[4-(dimethylamino)phenyl]-4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-[4-(dimethylamino)phenyl]-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a similar core, used in antimalarial drugs.

    Furan: A component of the compound, known for its aromatic properties.

    4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of the compound, used in various organic reactions.

Uniqueness

Ethyl 7-[4-(dimethylamino)phenyl]-4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 7-[4-(dimethylamino)phenyl]-4-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-5-30-25(29)22-15(2)26-19-13-17(16-8-10-18(11-9-16)27(3)4)14-20(28)23(19)24(22)21-7-6-12-31-21/h6-12,17,24,26H,5,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGVMLPELGFZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CO3)C(=O)CC(C2)C4=CC=C(C=C4)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-[4-(dimethylamino)phenyl]-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Ethyl 7-[4-(dimethylamino)phenyl]-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Ethyl 7-[4-(dimethylamino)phenyl]-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Ethyl 7-[4-(dimethylamino)phenyl]-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Ethyl 7-[4-(dimethylamino)phenyl]-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Ethyl 7-[4-(dimethylamino)phenyl]-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

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